molecular formula C18H23N3OS B12270305 4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile

4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile

Cat. No.: B12270305
M. Wt: 329.5 g/mol
InChI Key: MPEAJVYWNHMZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a thiomorpholine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The piperidine and thiomorpholine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

4-[[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N3OS/c19-12-15-3-5-16(6-4-15)13-20-7-1-2-17(14-20)18(22)21-8-10-23-11-9-21/h3-6,17H,1-2,7-11,13-14H2

InChI Key

MPEAJVYWNHMZRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)N3CCSCC3

Origin of Product

United States

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